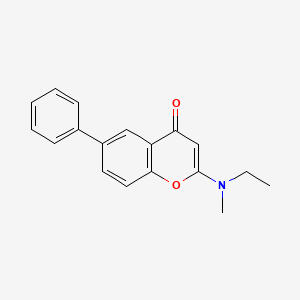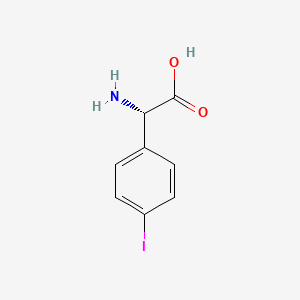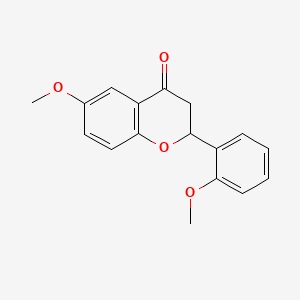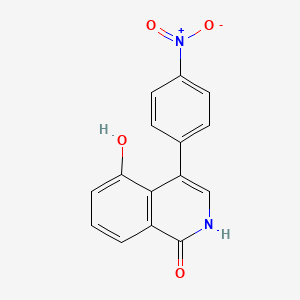
Chromone, 2-(ethylmethylamino)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromone, 2-(ethylmethylamino)-6-phenyl- is a derivative of chromone, a naturally occurring compound belonging to the flavonoid family. Chromones are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and anti-HIV properties
Métodos De Preparación
The synthesis of Chromone, 2-(ethylmethylamino)-6-phenyl- involves several steps. One common method is the reaction of 2-hydroxyacetophenone with ethylmethylamine and benzaldehyde under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and microwave irradiation can enhance reaction efficiency and reduce waste generation .
Análisis De Reacciones Químicas
Chromone, 2-(ethylmethylamino)-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can yield dihydrochromones, which have different biological activities.
Substitution: Halogenation reactions can introduce halogen atoms into the chromone scaffold, further modifying its properties.
Aplicaciones Científicas De Investigación
Chromone, 2-(ethylmethylamino)-6-phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Chromone, 2-(ethylmethylamino)-6-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit key kinase pathways, such as MAPK, PI3K/Akt/mTOR, and CDKs, which are involved in cell proliferation and survival . By targeting these pathways, the compound can induce apoptosis in cancer cells and reduce inflammation.
Comparación Con Compuestos Similares
Chromone, 2-(ethylmethylamino)-6-phenyl- is unique due to its specific substitution pattern, which enhances its biological activities compared to other chromone derivatives. Similar compounds include:
Chromone Schiff base complexes: These compounds exhibit antimicrobial and antitumor activities but differ in their coordination chemistry and molecular targets.
Chromone-pyrimidine hybrids: These derivatives are synthesized using green chemistry principles and show promising antifungal and antibacterial activities.
Chitosan-chromone derivatives: These compounds are used in biomedical applications due to their biocompatibility and bioactivity.
Propiedades
Número CAS |
83766-99-8 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-[ethyl(methyl)amino]-6-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-11-14(9-10-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Clave InChI |
BCIAYWPWBWTFKN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)




![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)

![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)


![2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11842425.png)
